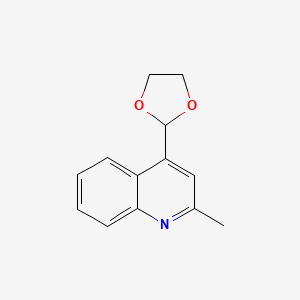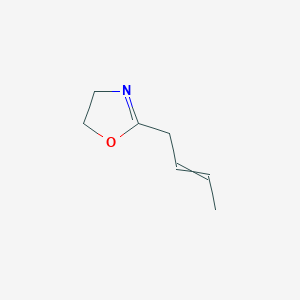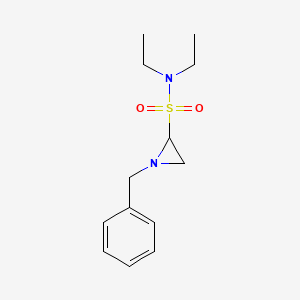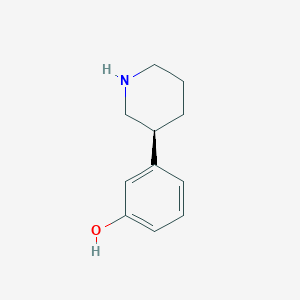
(2-Heptanoylcyclopropyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Heptanoylcyclopropyl)methyl acetate is an ester compound characterized by its unique structure, which includes a cyclopropyl ring and a heptanoyl group Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl acetate typically involves the esterification of (2-Heptanoylcyclopropyl)methanol with acetic acid or its derivatives. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2-Heptanoylcyclopropyl)methanol + Acetic Acid→(2-Heptanoylcyclopropyl)methyl acetate + Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which increases the reaction temperature and promotes efficient mixing of reactants .
Chemical Reactions Analysis
Types of Reactions
(2-Heptanoylcyclopropyl)methyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can be converted to other esters by reacting with different alcohols.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the ester group.
Major Products
Hydrolysis: (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: (2-Heptanoylcyclopropyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(2-Heptanoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (2-Heptanoylcyclopropyl)methyl acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release (2-Heptanoylcyclopropyl)methanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Isopropyl butyrate: Used in the fragrance industry for its pleasant smell
Uniqueness
(2-Heptanoylcyclopropyl)methyl acetate is unique due to its cyclopropyl ring and heptanoyl group, which confer distinct chemical and physical properties. These structural features may enhance its stability and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
90075-14-2 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(2-heptanoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-13(15)12-8-11(12)9-16-10(2)14/h11-12H,3-9H2,1-2H3 |
InChI Key |
GOVYMVPCKJJUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1CC1COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


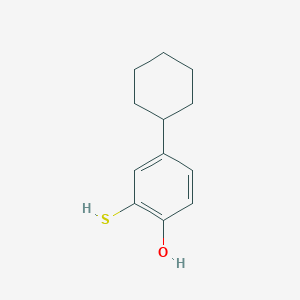
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)

![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)
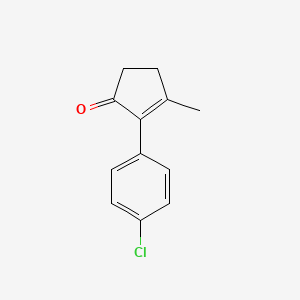
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
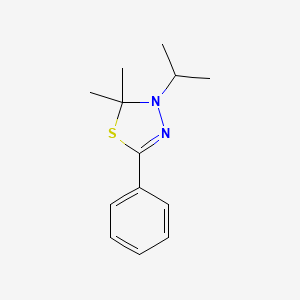
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)
